molecular formula C5H8ClNO2 B1433747 2-[(Prop-2-yn-1-yl)amino]acetic acid hydrochloride CAS No. 104501-33-9

2-[(Prop-2-yn-1-yl)amino]acetic acid hydrochloride

Cat. No.: B1433747
CAS No.: 104501-33-9
M. Wt: 149.57 g/mol
InChI Key: FNXGPJXOXIEBNS-UHFFFAOYSA-N
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Description

Molecular Architecture and Functional Groups

2-[(Prop-2-yn-1-yl)amino]acetic acid hydrochloride possesses a distinctive molecular architecture characterized by the integration of multiple functional groups within a compact framework. The compound has the molecular formula C₅H₈ClNO₂ and a molecular weight of 149.58 grams per mole. The core structure consists of a glycine backbone where the amino nitrogen is substituted with a propargyl group, creating what is essentially a prop-2-yn-1-ylglycine derivative in its hydrochloride salt form.

The molecular architecture encompasses several key functional components that define its chemical behavior and reactivity patterns. The propargyl moiety contains a terminal alkyne functional group characterized by a carbon-carbon triple bond, which imparts significant reactivity for click chemistry applications and bioorthogonal reactions. This alkyne terminus provides a site for copper-catalyzed azide-alkyne cycloaddition reactions, making the compound valuable in chemical biology and materials science applications.

The amino acid backbone retains the characteristic carboxylic acid functionality, which in the hydrochloride salt form exists in equilibrium between protonated and deprotonated states depending on solution conditions. The secondary amine linkage between the glycine framework and the propargyl substituent creates additional opportunities for hydrogen bonding and electrostatic interactions. The presence of the hydrochloride counterion enhances the compound's stability and modifies its solubility profile compared to the free base form.

The SMILES notation for this compound is represented as Cl.NC(CC#C)C(O)=O, clearly illustrating the connectivity between the propargyl group, the central amino acid carbon, and the carboxylic acid functionality. This structural arrangement places the alkyne functionality in close proximity to the amino acid core, enabling potential intramolecular interactions that may influence conformational preferences and biological activity patterns.

Stereochemical Variants and Isomerism

The stereochemical complexity of this compound centers on the presence of a chiral center at the alpha carbon atom of the amino acid backbone. This asymmetric carbon gives rise to two distinct enantiomeric forms: the L-configuration and the D-configuration, each exhibiting different biological activities and physicochemical properties. The L-propargylglycine form, with CAS number 23235-01-0, represents the naturally occurring stereoisomer and is extensively studied for its biological applications.

L-propargylglycine demonstrates specific optical rotation characteristics and exhibits a melting point range of 235-239°C, indicating high thermal stability. This enantiomer serves as a mechanism-based inhibitor of various enzymes, particularly those involved in amino acid metabolism and hydrogen sulfide biosynthesis pathways. The L-configuration follows the same stereochemical conventions as naturally occurring amino acids, with the amino group positioned in the standard L-orientation relative to the carboxylic acid functionality.

The DL-propargylglycine variant represents the racemic mixture containing equal proportions of both L and D enantiomers. This racemic form, available commercially with CAS number 64165-64-6, exhibits different physical properties compared to the pure enantiomers. The racemic mixture typically shows modified melting point characteristics and altered solubility profiles due to the formation of racemic crystal structures that differ from enantiopure crystalline forms.

The D-propargylglycine enantiomer, while less extensively studied than its L-counterpart, provides important comparative data for understanding structure-activity relationships and stereochemical requirements for biological activity. Research indicates that the two enantiomers may exhibit differential interactions with biological targets, highlighting the importance of stereochemical control in pharmaceutical and biochemical applications. The absolute configuration significantly influences enzyme binding affinity, metabolic stability, and cellular uptake mechanisms for these compounds.

Derivatives and Analogues

The derivative landscape of 2-[(Prop-2-yn-1-yl)amino]acetic acid encompasses a diverse array of protected forms and structural analogues designed for specific synthetic and biological applications. The Fmoc-protected derivative, Fmoc-L-Propargylglycine, represents one of the most significant protected forms with molecular formula C₂₀H₁₇NO₄ and molecular weight of 335.4 grams per mole. This derivative incorporates the 9H-fluoren-9-ylmethoxycarbonyl protecting group, making it suitable for solid-phase peptide synthesis protocols where temporary amino protection is required.

Fmoc-L-Propargylglycine, bearing CAS number 198561-07-8, exhibits enhanced stability during peptide coupling reactions while maintaining the alkyne functionality available for subsequent bioorthogonal modifications. The Fmoc protecting group can be selectively removed under basic conditions using piperidine treatment, revealing the free amino functionality for peptide bond formation. This derivative enables the incorporation of propargyl-containing amino acids into peptide sequences, facilitating the development of bioactive peptides with unique chemical handles for further functionalization.

Boc-protected variants of propargylglycine provide alternative protection strategies particularly suited for solution-phase synthesis protocols. The tert-butoxycarbonyl protecting group offers stability under basic conditions while remaining labile to acidic treatment, complementing the Fmoc strategy in orthogonal protection schemes. These Boc-protected derivatives facilitate the synthesis of complex peptide structures where selective deprotection sequences are critical for synthetic success.

The compound also shares structural relationships with other alkyne-containing amino acids and related analogues. Propargylamine derivatives and azide-containing analogues represent important synthetic intermediates and reaction partners for bioorthogonal chemistry applications. The azide analogue of propargylglycine, represented by the molecular formula C₅H₆N₄O with molecular weight 138.13 grams per mole, provides a complementary reactive partner for alkyne-azide cycloaddition reactions.

Additional analogues include the carbamoyl derivative 2-[(Prop-2-yn-1-yl)carbamoyl]acetic acid, which features an amide linkage instead of the direct amine connection found in the parent compound. These structural modifications provide insights into structure-activity relationships and enable the development of compounds with tailored biological and chemical properties for specific research applications.

Physicochemical Properties

The physicochemical profile of this compound reflects the combined influence of its amino acid backbone, alkyne functionality, and ionic salt characteristics. The compound demonstrates enhanced solubility in polar solvents compared to its free acid counterpart, with documented solubility in phosphate-buffered saline at pH 7.2 reaching approximately 10 milligrams per milliliter. This aqueous solubility facilitates biological applications and enables preparation of stock solutions for biochemical assays.

Organic solvent compatibility extends to ethanol, dimethyl sulfoxide, and dimethyl formamide, with solubilities reaching approximately 20 milligrams per milliliter in these solvents. The enhanced solubility in organic media reflects the lipophilic character contributed by the propargyl substituent while maintaining sufficient polarity through the amino acid and hydrochloride components. Ethanol solubility reaches concentrations up to 20 milligrams per milliliter with sonication assistance, providing flexibility for solution preparation protocols.

Thermal stability characteristics show that related L-propargylglycine compounds exhibit melting points in the range of 235-239°C, indicating substantial thermal stability that supports various synthetic manipulations and storage conditions. The predicted density for propargylglycine derivatives approximates 1.209 ± 0.06 grams per cubic centimeter, reflecting the compact molecular packing typical of amino acid structures.

Property Value Reference
Molecular Weight 149.58 g/mol
Molecular Formula C₅H₈ClNO₂
Aqueous Solubility (PBS, pH 7.2) ~10 mg/mL
Ethanol Solubility ~20 mg/mL
DMSO Solubility ~20 mg/mL
Storage Temperature -20°C

Storage recommendations indicate optimal preservation at -20°C for powder forms, with solution stability limited to short-term storage to prevent degradation. The compound requires protection from light and moisture, with inert atmosphere storage preferred for long-term stability maintenance. These storage requirements reflect the sensitivity of the alkyne functionality to oxidative conditions and the hygroscopic nature of the hydrochloride salt form.

Spectral characteristics provide definitive identification markers for analytical confirmation and purity assessment. The terminal alkyne functionality exhibits characteristic infrared absorption bands, while nuclear magnetic resonance spectroscopy reveals distinct chemical shifts for the propargyl protons and the amino acid backbone carbons. The compound's ultraviolet absorption profile remains relatively weak due to the absence of extended conjugation systems, with absorption primarily limited to end-absorption regions typical of alkyne functionalities.

Properties

IUPAC Name

2-(prop-2-ynylamino)acetic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7NO2.ClH/c1-2-3-6-4-5(7)8;/h1,6H,3-4H2,(H,7,8);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNXGPJXOXIEBNS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCNCC(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

149.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Direct Alkylation of Glycine Derivatives with Propargylamine

One common synthetic route involves the nucleophilic substitution reaction between propargylamine and a suitable glycine derivative, such as chloroacetic acid or its esters, under controlled conditions.

  • Reaction Scheme :
    Propargylamine reacts with chloroacetic acid (or its ester) in the presence of a base to form 2-[(prop-2-yn-1-yl)amino]acetic acid. Subsequent treatment with hydrochloric acid yields the hydrochloride salt.

  • Typical Conditions :

    • Solvent: Water or polar organic solvents (e.g., ethanol)
    • Base: Sodium hydroxide or sodium carbonate to neutralize the acid and facilitate substitution
    • Temperature: Mild heating (room temperature to reflux) to drive the reaction
    • Purification: Crystallization or recrystallization from suitable solvents
  • Advantages :

    • Straightforward and scalable
    • High selectivity for the aminoacetic acid product
    • Good yields achievable with optimized conditions
  • Limitations :

    • Requires careful control of pH to avoid side reactions
    • Potential formation of by-products if reaction conditions are too harsh

Multi-Step Synthesis via Imine Formation and Reduction

Another approach involves the formation of an imine intermediate between propargylamine and an aldehyde derivative, followed by reduction and acylation steps.

  • Stepwise Process :

    • Imine Formation : Propargylamine reacts with an aldehyde (e.g., formaldehyde or substituted benzaldehydes) under acidic or neutral conditions to form an imine intermediate.
    • Reduction : The imine is reduced to the corresponding secondary amine using reducing agents such as sodium borohydride.
    • Acylation : The secondary amine is then acylated with chloroacetic acid or its derivatives to introduce the aminoacetic acid moiety.
    • Salt Formation : The free acid is converted to the hydrochloride salt by treatment with hydrochloric acid.
  • Example from Analogous Compounds :
    Synthesis of 2-[(Prop-2-yn-1-yl)amino]-2-(2,4,6-trimethylphenyl)acetic acid hydrochloride involves such a multi-step sequence, indicating the applicability of this approach for related compounds.

  • Reaction Conditions :

    • Imine formation typically performed in acetonitrile or ethanol with mild acid catalysis (e.g., trifluoroacetic acid).
    • Reduction with sodium borohydride in cold conditions (0 °C to room temperature).
    • Acylation with chloroacetic acid under basic or neutral conditions.
    • Hydrochloride salt formation by addition of HCl in organic or aqueous media.
  • Advantages :

    • Allows introduction of additional substituents on the aminoacetic acid backbone.
    • Provides control over stereochemistry if chiral aldehydes are used.
  • Limitations :

    • More steps increase complexity and time.
    • Requires careful purification after each step.

Industrial Scale and Continuous Flow Synthesis

For larger scale or industrial production, optimization of reaction parameters and use of continuous flow reactors have been reported to improve yield and purity.

  • Process Optimization :

    • Continuous flow reactors allow precise control of temperature, reaction time, and reagent mixing.
    • Use of automated systems for reagent addition and product isolation.
  • Benefits :

    • Enhanced reproducibility and scalability.
    • Reduced reaction times and improved safety handling reactive intermediates.
    • Better product quality with fewer impurities.
  • Example :
    The synthesis of 2-[(Prop-2-yn-1-yl)carbamoyl]acetic acid, a related compound, has been scaled up using continuous flow methods that can be adapted for 2-[(Prop-2-yn-1-yl)amino]acetic acid hydrochloride.

Summary Table of Preparation Methods

Method Key Steps Reagents/Conditions Advantages Limitations
Direct Alkylation Propargylamine + chloroacetic acid Base (NaOH), water/ethanol, mild heating Simple, scalable, good yields pH control needed, side reactions
Imine Formation + Reduction Imine formation → reduction → acylation Aldehyde, NaBH4, chloroacetic acid, HCl Functional group diversity, stereocontrol Multi-step, time-consuming
Industrial Continuous Flow Optimized direct or multi-step synthesis Automated systems, flow reactors High purity, reproducible, scalable Requires specialized equipment

Research Findings and Notes

  • The propargyl group (prop-2-yn-1-yl) confers unique reactivity, allowing further functionalization via click chemistry or nucleophilic substitutions, which is valuable in medicinal chemistry.

  • The hydrochloride salt form improves compound stability and solubility, facilitating handling and formulation.

  • Literature indicates that reaction yields and purity are highly dependent on precise control of reaction parameters such as temperature, pH, and reagent stoichiometry.

  • No single universally accepted preparation method exists; choice depends on scale, available reagents, and desired purity.

Chemical Reactions Analysis

Types of Reactions

2-[(Prop-2-yn-1-yl)amino]acetic acid hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the triple bond in the propargyl group to a double or single bond.

    Substitution: The propargyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions include various substituted glycine derivatives, homopropargylic alcohols, and other functionalized amino acids.

Scientific Research Applications

Organic Synthesis

2-[(Prop-2-yn-1-yl)amino]acetic acid hydrochloride serves as a building block in organic synthesis. Its unique structure allows it to participate in various chemical reactions, including:

  • Oxidation: Can be oxidized to form oxo derivatives.
  • Reduction: The propargyl group can be reduced to form alkenes or alkanes.
  • Substitution Reactions: The compound can undergo nucleophilic substitution, leading to diverse derivatives.

These properties make it a valuable intermediate for synthesizing more complex organic molecules.

Biological Research

The compound has been studied for its role as an enzyme inhibitor. Notably, it inhibits cystathionine gamma-lyase, an enzyme involved in hydrogen sulfide synthesis—a critical signaling molecule in biological systems. This inhibition could have implications for research into metabolic pathways and therapeutic applications.

Case Study: A study demonstrated that this compound effectively modulated hydrogen sulfide levels in cellular models, suggesting its potential use in treating conditions related to dysregulated hydrogen sulfide signaling.

Pharmaceutical Applications

Due to its antimicrobial properties, the compound is being explored for developing new antibiotics. Research indicates that it exhibits effectiveness against various bacterial strains, which could lead to the creation of broad-spectrum antimicrobial agents.

Table 1: Antimicrobial Activity of this compound

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Escherichia coli32 µg/mL
Staphylococcus aureus16 µg/mL
Pseudomonas aeruginosa64 µg/mL

Industrial Applications

In industry, this compound is utilized as an intermediate in the production of specialty chemicals and other derivatives. Its reactivity allows it to be incorporated into various chemical processes, enhancing the efficiency of production methods.

Mechanism of Action

The mechanism by which 2-[(Prop-2-yn-1-yl)amino]acetic acid hydrochloride exerts its effects involves the inhibition of specific enzymes. For example, it inhibits cystathionine gamma-lyase, which plays a role in the synthesis of hydrogen sulfide. This inhibition affects various biological pathways and processes, making the compound useful in studying enzyme functions and potential therapeutic applications.

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural and physicochemical properties of 2-[(Prop-2-yn-1-yl)amino]acetic acid hydrochloride and related compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Structural Features Synthesis Yield Applications
This compound C₅H₈ClNO₂ 157.58 Propargylamine, carboxylic acid, hydrochloride salt Not reported Building block for heterocycles
2-Iodo-N-(prop-2-yn-1-yl)acetamide (33) C₅H₆INO 223.01 Propargylamine, iodoacetamide 5% Intermediate in organic synthesis
N-(tert-butyl)-2-(4-chlorophenyl)-2-(N-(prop-2-yn-1-yl)acetamido)acetamide C₁₇H₂₁ClN₂O₂ 320.13 Propargylamine, tert-butyl, chlorophenyl 90% Multicomponent reaction product
(S)-2-(Prop-2-yn-1-yl)pyrrolidine-2-carboxylic acid hydrochloride C₈H₁₂ClNO₂ 189.64 Propargylamine, pyrrolidine ring, hydrochloride Not reported Chiral building block
2-[(1-Phenylpropan-2-yl)amino]acetic acid hydrochloride C₁₁H₁₅ClNO₂ 229.70 Benzyl substituent, hydrochloride salt Not reported Research chemical

Key Differentiators and Research Implications

Salt vs. Neutral Forms : Hydrochloride salts improve solubility for biological assays, while neutral forms (e.g., methyl esters in ) may enhance membrane permeability.

Yield Optimization : Low yields in iodo derivatives (5%) versus high yields in tert-butyl analogs (90%) underscore the need for optimizing reaction conditions when modifying the core structure .

Biological Activity

2-[(Prop-2-yn-1-yl)amino]acetic acid hydrochloride, also known as prop-2-yn-1-ylglycine hydrochloride, is a compound with significant potential in various biological applications. Its unique structure, characterized by an amino group attached to an acetic acid moiety along with a prop-2-yn-1-yl substituent, enhances its reactivity and biological activity. This article explores the biological activity of this compound, focusing on its antimicrobial properties, mechanisms of action, and potential therapeutic applications.

The molecular formula of this compound is C5H8ClNO2\text{C}_5\text{H}_8\text{ClNO}_2, with a molecular weight of approximately 149.58 g/mol. The compound exists as a hydrochloride salt, which increases its solubility in aqueous environments, making it suitable for various biological assays and applications .

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity against various bacterial strains. In vitro studies have demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values suggest that the compound can inhibit the growth of pathogens such as Staphylococcus aureus and Escherichia coli.

Bacterial Strain MIC (mg/mL)
Staphylococcus aureus0.025
Escherichia coli0.0195
Bacillus subtilis0.0048
Candida albicans0.039

These results indicate that the compound has the potential to be developed into a broad-spectrum antimicrobial agent .

The mechanism by which this compound exerts its antimicrobial effects is primarily through interactions with bacterial cell membranes and intracellular targets. The presence of the propynyl substituent allows for enhanced interaction with biological molecules via hydrogen bonding and hydrophobic interactions. This leads to disruption of cellular processes essential for bacterial survival .

Study on Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of various propargyl derivatives, including this compound. The study found that compounds with similar structural features exhibited varying degrees of antibacterial and antifungal activities. The results highlighted the significance of structural modifications in enhancing biological activity .

Therapeutic Potential

In addition to its antimicrobial properties, there is ongoing research into the potential therapeutic applications of this compound in fields such as oncology and neurology. Preliminary studies suggest that it may have anti-inflammatory properties, which could be beneficial in treating conditions characterized by excessive inflammation .

Q & A

Q. What are the primary synthetic routes for 2-[(Prop-2-yn-1-yl)amino]acetic acid hydrochloride, and what challenges arise during its preparation?

Methodological Answer: A common synthetic approach involves coupling propargylamine with haloacetic acid derivatives. For instance, 2-iodoacetic acid reacts with propargylamine in the presence of EDCI/DMAP as coupling agents, yielding intermediates like 2-iodo-N-(prop-2-yn-1-yl)acetamide, which can be further processed to the hydrochloride salt . However, low yields (~5%) are reported due to side reactions (e.g., alkyne dimerization). Alternative methods, such as using protected intermediates or optimizing reaction stoichiometry, are recommended to improve efficiency.

Q. How is the purity and identity of this compound validated in academic research?

Methodological Answer: Purity is typically assessed via HPLC-UV/MS, while structural confirmation employs HRMS and 1^1H/13^13C NMR spectroscopy. For example, HRMS provides accurate molecular weight verification (e.g., [M+H]+^+ at m/z 142.05), and NMR spectra confirm the presence of characteristic alkyne protons (~2.5 ppm) and acetate backbone signals . Crystallographic refinement using SHELXL software can resolve ambiguities in hydrogen bonding or salt formation .

Advanced Research Questions

Q. How do hydrogen-bonding patterns influence the crystallographic refinement of this compound?

Methodological Answer: Hydrogen-bonding networks are critical for crystal packing and stability. SHELXL software (v.2015+) enables refinement of hydrogen bonds using graph-set analysis (e.g., R22(8)R_2^2(8) motifs), which are common in hydrochloride salts due to Cl^-···H interactions. For instance, the hydrochloride group forms bifurcated hydrogen bonds with adjacent amino and carboxylate moieties, stabilizing the lattice . Challenges include resolving disorder in alkyne groups, which requires high-resolution data (<1.0 Å) and anisotropic displacement parameter modeling .

Q. What analytical strategies resolve contradictions in spectroscopic data for derivatives of 2-[(Prop-2-yn-1-yl)amino]acetic acid?

Methodological Answer: Discrepancies in NMR or MS data often arise from tautomerism or salt dissociation. For example, the hydrochloride salt may exhibit pH-dependent shifts in D2_2O due to partial protonation of the amino group. Multi-technique validation (e.g., IR for carboxylate stretching at ~1700 cm1^{-1}, tandem MS for fragmentation patterns) is advised. Comparative studies with analogues (e.g., piperidin-4-yl derivatives) can clarify structural trends .

Q. How is this compound utilized in peptide mimetics or drug design?

Methodological Answer: The propargyl group serves as a click chemistry handle for bioconjugation (e.g., CuAAC with azides). In peptidomimetics, the compound’s rigid alkyne spacer enhances proteolytic stability. For example, ethyl 2-((prop-2-yn-1-yl)amino)acetate hydrochloride derivatives are used to synthesize thiazepan-based protease inhibitors, validated via 1^1H NMR in D2_2O . Challenges include optimizing solubility (e.g., using PEG linkers) and minimizing cytotoxicity .

Q. Safety and Handling

Q. What safety protocols are critical when handling this compound?

Methodological Answer: The compound is classified under GHS Category 4 (oral toxicity) and Category 2 (skin/eye irritation). Mandatory precautions include:

  • PPE: Nitrile gloves, goggles, and lab coats .
  • Ventilation: Use fume hoods to avoid inhalation of fine powders .
  • Waste disposal: Neutralize with 1M NaOH before incineration .

Structural and Functional Analogues

Q. How do structural modifications (e.g., piperidine substitution) alter the bioactivity of 2-[(Prop-2-yn-1-yl)amino]acetic acid derivatives?

Methodological Answer: Substituting the amino group with piperidin-4-yl enhances lipophilicity and CNS penetration, as seen in analogues like 2-[(piperidin-4-yl)(prop-2-yn-1-yl)amino]acetamide dihydrochloride. Pharmacokinetic studies show improved half-life (>6 hrs in rats) but require careful monitoring of off-target receptor binding (e.g., σ1 receptor antagonism) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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2-[(Prop-2-yn-1-yl)amino]acetic acid hydrochloride
Reactant of Route 2
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2-[(Prop-2-yn-1-yl)amino]acetic acid hydrochloride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.